![molecular formula C8H4BrNO3 B1461147 4-Bromo-2-cyano-5-hydroxybenzoic acid CAS No. 1805487-40-4](/img/structure/B1461147.png)
4-Bromo-2-cyano-5-hydroxybenzoic acid
Overview
Description
“4-Bromo-2-cyano-5-hydroxybenzoic acid” is a compound that is related to “4-Bromo-2-hydroxybenzoic acid” and “5-Bromo-2-hydroxybenzoic acid”, which are both salicylic acid derivatives . It is also related to "5-Bromo-2-cyano-4-hydroxybenzoic acid" and "4-Bromo-2-cyano-5-hydroxybenzoic acid" . These compounds are typically solid at normal temperature and pressure .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, the synthesis of “4-Bromo-2-hydroxybenzoic acid” involves the use of copper (II) bromide, acetonitrile, and 4-aminosalicylic acid under a nitrogen atmosphere . Another example is the synthesis of “5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid”, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which involves six steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-hydroxybenzoic acid” is C7H5BrO3 . The molecular weight is approximately 217.02 g/mol . The structure of the related compound “2-Bromo-5-hydroxybenzoic acid” can be found on ChemSpider .
Chemical Reactions Analysis
“4-Bromo-2-hydroxybenzoic acid” is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .
Physical And Chemical Properties Analysis
“4-Bromo-2-hydroxybenzoic acid” is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .
Safety and Hazards
Future Directions
“4-Hydroxybenzoic acid” has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests that “4-Bromo-2-cyano-5-hydroxybenzoic acid” and related compounds could also have potential for future applications in these areas.
properties
IUPAC Name |
4-bromo-2-cyano-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-6-1-4(3-10)5(8(12)13)2-7(6)11/h1-2,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEVWHWCDCHDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyano-5-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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